Ethyl but-3-yn-1-ylcarbamate
Description
Ethyl but-3-yn-1-ylcarbamate is a carbamate derivative characterized by an ethyl carbamate group (-O(CO)NH₂) attached to a but-3-yn-1-yl backbone. The compound’s structure includes a terminal alkyne moiety, which confers unique reactivity in click chemistry and pharmaceutical synthesis . This compound is likely used in medicinal chemistry as a building block for acetylene-containing drug candidates, leveraging its alkyne group for Huisgen cycloaddition or other bioorthogonal reactions.
Properties
CAS No. |
14044-61-2 |
|---|---|
Molecular Formula |
C7H11NO2 |
Molecular Weight |
141.17 g/mol |
IUPAC Name |
ethyl N-but-3-ynylcarbamate |
InChI |
InChI=1S/C7H11NO2/c1-3-5-6-8-7(9)10-4-2/h1H,4-6H2,2H3,(H,8,9) |
InChI Key |
PQKRPMFZFRHVNP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NCCC#C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl but-3-yn-1-ylcarbamate can be synthesized through several methods. One common approach involves the reaction of ethyl carbamate with but-3-yn-1-ol in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, such as room temperature, and may require a base to facilitate the formation of the carbamate linkage .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as distillation and chromatography, can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: Ethyl but-3-yn-1-ylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl derivatives.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: Nucleophilic substitution reactions can replace the ethyl or but-3-yn-1-yl groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbonyl compounds, while reduction can produce amines .
Scientific Research Applications
Ethyl but-3-yn-1-ylcarbamate has a wide range of applications in scientific research:
Chemistry: It serves as a building block in the synthesis of complex organic molecules and natural products.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: this compound is utilized in the production of polymers and materials with unique properties
Mechanism of Action
The mechanism of action of ethyl but-3-yn-1-ylcarbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. The pathways involved may include the modulation of enzyme activity, alteration of metabolic processes, and interaction with cellular receptors
Comparison with Similar Compounds
Key Observations :
- However, its higher molecular weight (169.22 g/mol vs. inferred ~141.17 g/mol for the ethyl variant) may affect solubility .
- Toxicity: Ethyl carbamate (a simpler analogue) is a known carcinogen due to metabolic release of ethylating agents . While direct toxicity data for this compound is unavailable, the tert-butyl analogue’s hazard profile (oral toxicity, skin/eye irritation) suggests substituents significantly modulate safety .
- Stability : The benzyl derivative () lacks occupational exposure limits, implying greater stability under ambient conditions compared to alkyne-containing carbamates, which may degrade under heat or light .
Metabolic and Environmental Profiles
- Ethyl Carbamate Precursors: Ethyl carbamate derivatives can hydrolyze to release ethanol and cyanate, posing risks in food systems (e.g., fermented beverages) . The alkyne group in this compound may alter metabolic pathways, reducing cyanate release but introducing acetylene-related byproducts.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
